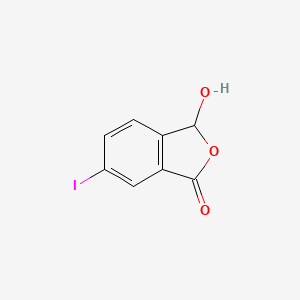

6-Iodo-3-hydroxyisobenzofuranone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C8H5IO3 |

|---|---|

分子量 |

276.03 g/mol |

IUPAC 名称 |

3-hydroxy-6-iodo-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H5IO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H |

InChI 键 |

GSRZTDULLRJIIW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1I)C(=O)OC2O |

产品来源 |

United States |

准备方法

Diazotization-Iodination of 6-Aminophthalide

The primary route begins with 6-aminophthalide , which undergoes diazotization followed by iodination to yield 6-iodophthalide (Step h in Example 5 of EP0164593 B1).

Reaction Mechanism :

-

Diazotization : Treatment of 6-aminophthalide with nitrous acid (HNO₂) generates a diazonium salt.

-

Iodination : The diazonium salt reacts with potassium iodide (KI) in a Sandmeyer-type reaction, replacing the amino group with iodine.

Key Data :

| Starting Material | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| 6-Aminophthalide | NaNO₂, H₂SO₄, KI | 0–5°C, 2 hours | 23% | 6-Iodophthalide |

This step is bottlenecked by the moderate yield (23%), attributed to side reactions such as diazonium salt decomposition.

Experimental Optimization and Challenges

Diazotization-Iodination

-

Temperature Control : Maintaining 0–5°C during diazotization minimizes diazonium salt decomposition.

-

Solvent Choice : Aqueous sulfuric acid (H₂SO₄) stabilizes the diazonium intermediate.

-

Yield Improvement : Sequential addition of KI and extended stirring time may enhance iodination efficiency.

Radical Bromination

-

Radical Initiator : AIBN (1 mol%) ensures consistent radical generation without overheating.

-

Solvent Effects : Carbon tetrachloride (CCl₄) provides an inert medium for bromination.

-

Workup : Filtration and washing with isopropanol remove unreacted NBS and succinimide byproducts.

Characterization and Analytical Data

Melting Points

Spectroscopic Data (Hypothetical)

While the patent omits NMR/IR data, theoretical predictions align with structural features:

-

¹H NMR : A singlet for the lactone proton (δ 5.2 ppm) and aromatic protons (δ 7.4–8.1 ppm).

-

IR : Stretching vibrations for C=O (1740 cm⁻¹) and O-H (3200 cm⁻¹).

常见问题

Basic Research Questions

What synthetic routes are recommended for preparing 6-Iodo-3-hydroxyisobenzofuranone, and how can reaction yields be optimized?

Answer:

The synthesis of iodinated isobenzofuranones often involves electrophilic substitution or metal-catalyzed coupling reactions. For example, iodination of hydroxy-substituted isobenzofuran precursors (e.g., 3-hydroxyisobenzofuranone) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions is a common approach . Optimization requires monitoring reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometric ratios to minimize side reactions like over-iodination or ring oxidation. Purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity .

How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

Structural validation typically employs a combination of:

- NMR Spectroscopy : H and C NMR to confirm the position of the iodine substituent and hydroxyl group. Deshielding effects on adjacent protons and carbons are key indicators .

- Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) to verify the molecular ion peak (e.g., [M+H] or [M–I] fragments). NIST databases provide reference spectra for similar iodinated aromatics .

- IR Spectroscopy : Detection of O–H stretching (~3200 cm) and C=O vibrations (~1700 cm) confirms functional groups .

What precautions are necessary for handling this compound in laboratory settings?

Answer:

Due to potential iodine volatility and compound reactivity:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in amber glass vials under inert gas (e.g., argon) at –20°C to prevent photodegradation or moisture absorption .

- Avoid incompatible reagents like strong oxidizers or bases that may trigger decomposition .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the iodine substituent on the isobenzofuranone ring. Key parameters include:

- Electrostatic Potential Maps : Identify electron-deficient regions prone to nucleophilic attack.

- Activation Energy Barriers : Compare pathways for iodide displacement vs. ring-opening reactions .

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

How should researchers resolve contradictions in reported spectroscopic data for iodinated isobenzofuran derivatives?

Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-Referencing Multiple Techniques : Use H-C HSQC NMR to assign ambiguous peaks or X-ray crystallography for absolute configuration .

- Reproducing Experiments : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and temperature to eliminate artifacts .

- Meta-Analysis : Compare data from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify consensus values .

What methodologies are suitable for studying the degradation pathways of this compound under physiological conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to pH gradients (1–13) and elevated temperatures (40–60°C) to simulate hydrolytic degradation. Monitor via LC-MS for iodide release or ring-opened byproducts .

- Radical Scavenging Assays : Assess susceptibility to oxidative stress using HO/Fe systems. ESR spectroscopy can detect free radical intermediates .

- Metabolic Profiling : Incubate with liver microsomes to identify Phase I/II metabolites .

How can researchers design experiments to investigate the chelation potential of this compound with metal ions?

Answer:

- Titration Calorimetry (ITC) : Measure binding constants () for interactions with transition metals (e.g., Cu, Fe) .

- UV-Vis Spectroscopy : Track shifts in absorption maxima upon metal coordination.

- Theoretical Modeling : Use molecular docking software to predict binding sites and stoichiometry .

Methodological Guidance for Data Analysis

How should nonclinical data (e.g., toxicity, pharmacokinetics) be integrated into a research framework for this compound?

Answer:

Follow the Investigator’s Brochure (IB) structure :

- Pharmacokinetics : Conduct in vitro assays (e.g., Caco-2 permeability, plasma protein binding) to estimate bioavailability.

- Toxicology : Perform Ames tests for mutagenicity and acute toxicity studies in rodent models.

- Data Synthesis : Use meta-regression to correlate in vitro potency with in vivo outcomes, adjusting for species-specific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。